molecular formula C12H15NO2 B5808614 N-cyclopropyl-2-ethoxybenzamide CAS No. 560080-55-9

N-cyclopropyl-2-ethoxybenzamide

Cat. No.: B5808614
CAS No.: 560080-55-9
M. Wt: 205.25 g/mol
InChI Key: RMYYRINHHHZYDU-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-ethoxybenzamide: is an organic compound with the molecular formula C12H15NO2 It is a benzamide derivative characterized by the presence of a cyclopropyl group attached to the nitrogen atom and an ethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-ethoxybenzamide typically involves the reaction of 2-ethoxybenzoic acid with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Esterification: 2-ethoxybenzoic acid is first converted to its corresponding ester using an alcohol (e.g., ethanol) and an acid catalyst.

    Amidation: The ester is then reacted with cyclopropylamine in the presence of a coupling agent (e.g., EDCI or DCC) to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-2-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

    Oxidation: Formation of 2-ethoxybenzoic acid or 2-ethoxybenzaldehyde.

    Reduction: Formation of N-cyclopropyl-2-ethoxybenzylamine.

    Substitution: Formation of substituted benzamides, such as 4-bromo-N-cyclopropyl-2-ethoxybenzamide.

Scientific Research Applications

N-cyclopropyl-2-ethoxybenzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

N-cyclopropyl-2-ethoxybenzamide can be compared with other benzamide derivatives to highlight its uniqueness. Similar compounds include:

    2-ethoxybenzamide: Lacks the cyclopropyl group, which may result in different biological activities.

    N-cyclopropylbenzamide: Lacks the ethoxy group, which may affect its chemical reactivity and applications.

    4-bromo-N-cyclopropyl-2-ethoxybenzamide:

The presence of both the cyclopropyl and ethoxy groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-cyclopropyl-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-15-11-6-4-3-5-10(11)12(14)13-9-7-8-9/h3-6,9H,2,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYYRINHHHZYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358330
Record name N-cyclopropyl-2-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

560080-55-9
Record name N-cyclopropyl-2-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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